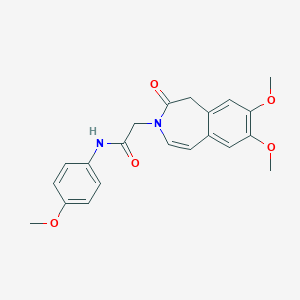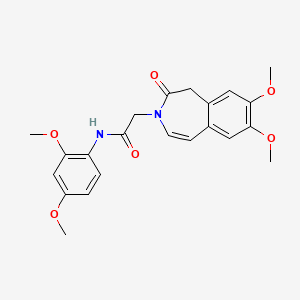![molecular formula C21H20N4O2 B11005319 N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11005319.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with the following chemical formula:
C17H16N3O
. Let’s break down its features:Benzimidazole Core: The compound contains a benzimidazole ring, which is a fused bicyclic system composed of a benzene ring and an imidazole ring.
Quinoline Moiety: It also features a quinoline ring, which is a six-membered aromatic ring fused to a pyridine ring.
Amide Group: The carboxamide functional group is present, connecting the benzimidazole and quinoline portions.
Análisis De Reacciones Químicas
The compound likely undergoes various chemical reactions, including:
Oxidation and Reduction: Depending on the substituents, it could be oxidized or reduced.
Substitution Reactions: The benzimidazole and quinoline rings may participate in substitution reactions.
Common Reagents: Reagents like acids, bases, and transition metal catalysts may be used.
Major Products: These reactions could yield derivatives with modified functional groups or ring structures.
Aplicaciones Científicas De Investigación
Here are some scientific research applications:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Materials Science: It might serve as a building block for functional materials.
Mecanismo De Acción
The compound’s mechanism of action remains elusive in my current knowledge. researchers would study its binding to specific receptors or enzymes to understand its effects.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, we can compare it to related molecules based on structural features, substituents, and functional groups.
Propiedades
Fórmula molecular |
C21H20N4O2 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-25-18-10-5-2-7-14(18)15(13-20(25)26)21(27)22-12-6-11-19-23-16-8-3-4-9-17(16)24-19/h2-5,7-10,13H,6,11-12H2,1H3,(H,22,27)(H,23,24) |
Clave InChI |
UAPGFRJWQUDZPH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B11005239.png)
![(2Z)-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B11005241.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone](/img/structure/B11005244.png)
![N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B11005245.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11005252.png)
![3-(1H-pyrrol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B11005254.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11005258.png)
![N-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine](/img/structure/B11005263.png)
![5-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11005266.png)

![methyl 5-benzyl-2-{[3-(1H-tetrazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11005276.png)


![N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11005303.png)
